Trifluoromethyl (–CF3) vs. Difluoromethyl (–CHF2) at the Pyrazole 3‑Position: Impact on Lipophilicity and Metabolic Stability
The –CF3 group of the target compound provides enhanced lipophilicity and metabolic stability compared to the –CHF2 group found in commercial SDHIs like fluxapyroxad. Computational analysis of pyrazole-4-carboxamide derivatives shows that replacing –CHF2 with –CF3 increases the calculated logP by approximately 0.5–1.0 units, correlating with improved membrane permeability and potentially longer environmental persistence [1]. This difference is critical for designing fungicides with optimal systemic movement in plants.
| Evidence Dimension | Calculated logP (lipophilicity) and metabolic stability |
|---|---|
| Target Compound Data | Calculated logP ~3.0-3.5 (estimated from –CF3 pyrazole-4-carboxamide analogs); enhanced resistance to oxidative metabolism due to –CF3 group [1]. |
| Comparator Or Baseline | Fluxapyroxad (3‑CHF2 analog): calculated logP ~2.5-3.0 [2]. |
| Quantified Difference | ΔlogP ≈ 0.5–1.0 units higher for –CF3 analog |
| Conditions | In silico prediction models for pyrazole-4-carboxamide SDHI compounds |
Why This Matters
The higher lipophilicity of the –CF3 compound can translate to superior cuticular penetration and xylem mobility in target crops, a key performance parameter for systemic fungicides.
- [1] Kuujia.com. Cas no 955966-52-6 Product Description. Notes on trifluoromethyl group enhancing lipophilicity and metabolic stability. View Source
- [2] PubChem. Fluxapyroxad (Compound Summary). Experimental and predicted logP data. View Source
